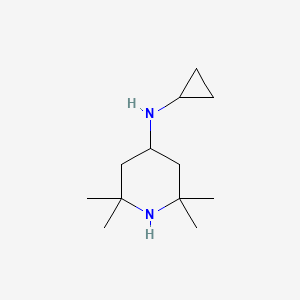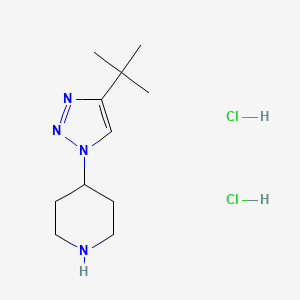![molecular formula C22H28N4O2 B12271145 1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B12271145.png)
1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azétidin-1-yl]-3-(3,5-diméthyl-1,2-oxazol-4-yl)propan-1-one est un composé organique complexe qui présente une combinaison unique de motifs benzodiazole, azétidine et oxazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azétidin-1-yl]-3-(3,5-diméthyl-1,2-oxazol-4-yl)propan-1-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation des intermédiaires benzodiazole et oxazole, suivie de leur couplage avec le motif azétidine. Les réactifs couramment utilisés dans ces réactions comprennent la tert-butylamine, le chlorure de benzoyle et divers catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de conditions de réaction évolutives pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azétidin-1-yl]-3-(3,5-diméthyl-1,2-oxazol-4-yl)propan-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions communs
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés ou hydrogénés. Les réactions de substitution peuvent introduire un large éventail de groupes fonctionnels, en fonction du nucléophile ou de l'électrophile utilisé.
Applications de la recherche scientifique
Chimie : Comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Comme sonde pour étudier les processus biologiques ou comme agent thérapeutique potentiel.
Médecine : Comme candidat pour le développement de médicaments, en particulier pour ses propriétés antimicrobiennes, anti-inflammatoires ou anticancéreuses potentielles.
Industrie : Comme précurseur pour la production de matériaux avancés ou de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azétidin-1-yl]-3-(3,5-diméthyl-1,2-oxazol-4-yl)propan-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Les motifs benzodiazole et oxazole peuvent interagir avec des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendraient de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial, anti-inflammatory, or anticancer properties.
Industry: As a precursor for the production of advanced materials or specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The benzodiazole and oxazole moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
1,3-Diméthyl-2-phényl-2,3-dihydro-1H-benzimidazole : Ce composé partage le motif benzodiazole mais diffère dans sa structure globale et ses groupes fonctionnels.
Acide 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoïque : Ce composé contient également le motif benzodiazole mais présente des substituants et des groupes fonctionnels différents.
Unicité
1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azétidin-1-yl]-3-(3,5-diméthyl-1,2-oxazol-4-yl)propan-1-one est unique en raison de sa combinaison de motifs benzodiazole, azétidine et oxazole, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C22H28N4O2 |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
1-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
InChI |
InChI=1S/C22H28N4O2/c1-14-17(15(2)28-24-14)10-11-20(27)25-12-16(13-25)26-19-9-7-6-8-18(19)23-21(26)22(3,4)5/h6-9,16H,10-13H2,1-5H3 |
Clé InChI |
CXCTWOPVPJDOMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12271065.png)
![7-Methoxy-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12271066.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12271067.png)
![2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12271068.png)

![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12271073.png)
![7-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B12271075.png)
![4-[4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12271078.png)

![5-amino-N-(4-ethylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12271091.png)
![3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12271097.png)
![N-cyclopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12271115.png)
![5-Bromo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B12271121.png)
